3-Fluoro-4-methyl-N-(pyridin-2-YL)benzamide
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Overview
Description
3-Fluoro-4-methyl-N-(pyridin-2-YL)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom at the third position, a methyl group at the fourth position, and a pyridin-2-yl group attached to the nitrogen atom of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methyl-N-(pyridin-2-YL)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methylbenzoic acid and 2-aminopyridine.
Activation of Carboxylic Acid: The carboxylic acid group of 3-fluoro-4-methylbenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with 2-aminopyridine to form the desired benzamide compound. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methyl-N-(pyridin-2-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 3-Fluoro-4-carboxy-N-(pyridin-2-YL)benzamide.
Reduction: 3-Fluoro-4-methyl-N-(pyridin-2-YL)benzylamine.
Substitution: 3-Amino-4-methyl-N-(pyridin-2-YL)benzamide or 3-Thio-4-methyl-N-(pyridin-2-YL)benzamide.
Scientific Research Applications
3-Fluoro-4-methyl-N-(pyridin-2-YL)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methyl-N-(pyridin-2-YL)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methyl-N-(pyridin-3-YL)benzamide: Similar structure but with the pyridinyl group at the third position.
3-Fluoro-4-methyl-N-(pyridin-4-YL)benzamide: Similar structure but with the pyridinyl group at the fourth position.
3-Fluoro-4-methyl-N-(pyridin-2-YL)benzylamine: Similar structure but with an amine group instead of an amide.
Uniqueness
3-Fluoro-4-methyl-N-(pyridin-2-YL)benzamide is unique due to the specific positioning of the fluorine, methyl, and pyridin-2-yl groups, which confer distinct chemical and biological properties. This unique arrangement allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.
Properties
IUPAC Name |
3-fluoro-4-methyl-N-pyridin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c1-9-5-6-10(8-11(9)14)13(17)16-12-4-2-3-7-15-12/h2-8H,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCLOCAZUBCZSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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